Home > Products > Screening Compounds P57469 > 3-Methylimidazo[1,2-c]quinazoline
3-Methylimidazo[1,2-c]quinazoline -

3-Methylimidazo[1,2-c]quinazoline

Catalog Number: EVT-14021148
CAS Number:
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methylimidazo[1,2-c]quinazoline is a heterocyclic compound belonging to the class of imidazoquinazolines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound is structurally characterized by a fused imidazole and quinazoline ring system, making it a subject of interest in medicinal chemistry. The significance of 3-methylimidazo[1,2-c]quinazoline lies in its potential as a scaffold for drug development, particularly in the treatment of various diseases, including diabetes and cancer.

Source and Classification

3-Methylimidazo[1,2-c]quinazoline can be derived from the cyclization of appropriate precursors, often involving reactions that utilize various catalysts. It falls under the broader category of quinazoline derivatives, which are known for their pharmacological versatility. This compound has been studied for its role as an inhibitor of specific enzymes, including α-glucosidase, which is relevant in managing diabetes mellitus .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methylimidazo[1,2-c]quinazoline typically involves several key steps:

  1. Intramolecular Cyclization: One common method includes the cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light. This method allows for efficient formation of the imidazoquinazoline structure under mild conditions.
  2. Alternative Synthetic Routes: Other synthetic approaches involve the use of ammonium acetate and various aldehydes under reflux conditions with glacial acetic acid as a solvent. The process typically includes initial formation of nitro intermediates followed by reduction and cyclization to yield the final product .
  3. Industrial Production: For large-scale synthesis, continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing reaction times.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-methylimidazo[1,2-c]quinazoline is characterized by its unique fused ring system. The compound's molecular formula is C₉H₈N₄, with a molar mass of approximately 172.19 g/mol. The structural configuration includes:

  • Imidazole Ring: Contributing to its basicity and reactivity.
  • Quinazoline Ring: Enhancing its stability and biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

3-Methylimidazo[1,2-c]quinazoline participates in various chemical reactions that enhance its utility in medicinal chemistry:

  • Reduction Reactions: Nitro groups in intermediates can be reduced to amines using stannous chloride or other reducing agents, facilitating further functionalization.
  • Condensation Reactions: The compound can undergo condensation with various aldehydes to introduce different substituents on the quinazoline ring, potentially altering its biological activity .
  • Catalytic Reactions: Transition metal-catalyzed reactions have been explored for synthesizing derivatives with enhanced pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action for 3-methylimidazo[1,2-c]quinazoline primarily involves its interaction with specific enzymes such as α-glucosidase. By inhibiting this enzyme, the compound can effectively reduce glucose absorption in the intestines, thereby lowering blood sugar levels—a crucial aspect in managing diabetes mellitus. Kinetic studies have demonstrated that 3-methylimidazo[1,2-c]quinazoline exhibits significant inhibitory activity compared to standard drugs like acarbose .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Methylimidazo[1,2-c]quinazoline exhibits notable physical and chemical properties that contribute to its functionality:

  • Solubility: The compound is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: It is stable under standard laboratory conditions but may decompose under extreme pH or temperature variations.
  • Melting Point: The melting point is typically reported within a range that varies based on purity and synthesis methods.

These properties are essential for determining the appropriate application methods in pharmaceutical formulations .

Applications

Scientific Uses

3-Methylimidazo[1,2-c]quinazoline has several significant applications in scientific research:

  • Pharmaceutical Development: It serves as a scaffold for designing new inhibitors targeting metabolic diseases such as diabetes.
  • Anticancer Research: Studies have indicated potential anticancer activities linked to derivatives of this compound, making it a candidate for further exploration in oncology.
  • Biochemical Studies: Its role as an enzyme inhibitor makes it valuable in biochemical assays aimed at understanding metabolic pathways related to glucose metabolism.
Synthetic Methodologies and Optimization Strategies for 3-Methylimidazo[1,2-c]quinazoline Derivatives

Traditional Organic Synthesis Approaches

Multi-Step Cyclization Strategies Involving Imidazo-Quinazoline Fusion

Classical routes to 3-methylimidazo[1,2-c]quinazolines rely on sequential cyclization reactions. One prevalent method involves the condensation of 2-amino-benzylamines with carbonyl equivalents (e.g., orthoesters or aldehydes), followed by oxidative cyclization to form the imidazo[1,2-c]quinazoline core. For the 3-methyl variant, N-methylglyoxal serves as the methyl source, enabling regioselective installation at C-3. This approach typically requires stoichiometric oxidants like chloranil and proceeds through a 5,6-dihydroquinazoline intermediate, which undergoes dehydrogenation under harsh thermal conditions (120–140°C) [1] [7].

An alternative route employs 2-(2-nitroaryl)-1H-imidazoles, reduced using Zn/H⁺ to yield 2-(2-aminophenyl)-1H-imidazoles. Subsequent cyclization with thioureas or isothiocyanates forms the quinazoline ring, with H₂S elimination completing the synthesis. This method affords 3-methyl derivatives when methyl-substituted imidazoles are used, though yields are moderate (45–65%) due to competing side reactions [7].

Table 1: Traditional Cyclization Routes to 3-Methylimidazo[1,2-c]quinazoline

Starting MaterialsCyclization AgentConditionsYield Range
2-Amino-benzylamine + N-MethylglyoxalChloranilToluene, reflux, 24 h50–68%
2-(2-Aminophenyl)-4-methylimidazoleCS₂/KOHEthanol, reflux, 3 h45–65%
2-Nitrobenzaldehyde + MethylglycineSnCl₂/HCl (reduction)Methanol, rt, 6 h60–75%

Regioselective Functionalization at C-5 and C-6 Positions

Regioselective modifications exploit the electron-deficient C-5 position of the imidazo[1,2-c]quinazoline core. Electrophilic aromatic substitution (EAS) using bromine or chlorine in acetic acid selectively halogenates C-5, providing handles for cross-coupling. Nitration (HNO₃/H₂SO₄, 0°C) favors C-6 due to steric hindrance at adjacent positions, yielding 6-nitro-3-methylimidazo[1,2-c]quinazolines [1].

Nucleophilic displacements require activating the core: 5-bromo-3-methylimidazo[1,2-c]quinazoline undergoes SNAr reactions with alkoxides or amines at 80–100°C in DMF, yielding 5-alkoxy/amino derivatives. Pd(0)-catalyzed Suzuki couplings enable aryl/heteroaryl introductions at C-5, though competing protodebromination occurs with electron-rich boronic acids [7].

Transition Metal-Catalyzed Protocols

Manganese-Catalyzed Dehydrogenative Annulation for Core Structure Assembly

Earth-abundant manganese catalysts enable sustainable imidazo[1,2-c]quinazoline synthesis. A Mn(I)-pincer complex (e.g., Mn(CO)₅Br) catalyzes acceptorless dehydrogenative coupling of 2-amino-benzylalcohols with acetonitrile at 130°C, directly furnishing 2-methyl derivatives in 70–85% yield. For 3-methyl analogues, propionitrile serves as the methyl source, but requires higher temperatures (150°C) and yields drop to 40–60% due to competing Strecker degradation [5].

α-MnO₂ nanoparticles (20 mol%) with TBHP oxidant promote oxidative cyclization of 2-amino-N-methylbenzylamines with aldehydes. This radical-mediated process achieves 3-methyl core formation in eco-friendly ethyl acetate, with yields up to 91% for aromatic aldehydes. Aliphatic aldehydes (e.g., propionaldehyde) give lower yields (≤65%) due to aldol side reactions [5] [9].

Table 2: Manganese-Catalyzed Synthesis Optimization

SubstratesCatalyst SystemTemperatureTime (h)YieldByproducts
2-Aminobenzylalcohol + PropionitrileMn(CO)₅Br (5 mol%)130°C1258%Propionamide (15%)
N-Methyl-2-aminobenzylamine + PhCHOα-MnO₂ (20 mol%)/TBHP80°C888%Diaryl imine (7%)
2-Aminobenzylamine + AcetaldehydeMn(OAc)₃ (10 mol%)/O₂100°C1078%Enamine oligomers (12%)

Copper-Mediated Click Chemistry for Triazole Hybridization

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) installs 1,2,3-triazole pharmacophores at C-5 or C-6. 5-Azidomethyl-3-methylimidazo[1,2-c]quinazoline, synthesized from 5-bromomethyl precursors with NaN₃, reacts with terminal alkynes under CuSO₄/sodium ascorbate catalysis in aqueous t-BuOH (25°C, 2 h). This achieves near-quantitative triazole conjugation with excellent regioselectivity (1,4->99%) [3].

For in-situ approaches, o-azidomethyl anilines undergo copper-catalyzed cyclization with propargylamines, forming triazole-linked imidazo[1,2-c]quinazolines in one pot. Microwave assistance (100°C, 30 min) enhances efficiency, though 3-methyl variants require N-methylpropargylamine to avoid regiochemical ambiguity [1] [3].

Green Chemistry Innovations

Solvent-Free Microwave-Assisted Cyclization

Solvent-free microwave irradiation accelerates key cyclizations. Imidazo[1,2-c]quinazoline-5-thiol precursors (from carbon disulfide cyclization of o-aminoanilines) undergo alkylation with methyl iodide on basic alumina under microwaves (300 W, 120°C, 10 min), delivering 5-methylthio-3-methyl derivatives in 94% yield vs. 70% under conventional reflux [8].

Quinazoline ring closure via dehydrative cyclization benefits dramatically: conventional heating of 2-(N-methylamino)benzamide with triethyl orthoacetate in acetic acid (12 h, reflux) gives 70% yield, whereas solvent-free microwaves (150°C, 20 min) achieve 92% conversion with minimized tar formation [7] [8].

Eco-Friendly Catalytic Systems for Reduced Byproduct Formation

CuI/DMSO catalytic systems enable intramolecular N-arylation at ambient temperature, converting N-(2-bromophenyl)quinazolin-4(3H)-imines to benzo[4,5]imidazo[1,2-c]quinazolines in 98% yield within 1 h. This replaces stoichiometric SnCl₂ reductions and eliminates halogenated solvent needs [3] [8].

Iron-catalyzed protocols using FeCl₃·6H₂O (10 mol%) in PEG-400 enable aerobic oxidation of dihydro precursors to 3-methylimidazo[1,2-c]quinazolines. Molecular O₂ serves as the terminal oxidant, generating water as the sole byproduct. Yields reach 85% with superior E-factors (≤2.5) vs. traditional routes (E-factor >8) [5].

Hybridization Strategies for Bioactive Derivatives

Incorporation of 1,2,3-Triazole Pharmacophores

Click-derived triazole hybrids enhance bioactivity profiles. Conjugation at C-5 via propargyl ether linkages followed by CuAAC with aryl azides yields hybrids with potent α-glucosidase inhibition (IC₅₀ = 50.0 μM). Critical structure-activity relationship (SAR) findings include:

  • Ortho-methoxyphenylacetamide-triazole hybrids exhibit 10-fold higher activity vs. parent cores due to hydrogen bonding with enzyme catalytic residues.
  • Electron-withdrawing groups (e.g., 4-NO₂ on triazole aryl) diminish activity by 40%, while 4-OH groups enhance it via hydrophobic pocket interactions [1] [6].

Molecular docking validates triazole nitrogen interactions with Asp68 and Arg439 residues of S. cerevisiae α-glucosidase, while the quinazoline core π-stacks with Phe157 [6].

Table 3: Bioactivity of Triazole-Hybridized 3-Methylimidazo[1,2-c]quinazolines

Triazole SubstituentLinker Positionα-Glucosidase IC₅₀ (μM)Docking Score (kcal/mol)
2-MethoxyphenylacetamideC-550.0 ± 0.12-10.2
4-HydroxybenzylC-568.3 ± 0.15-8.7
3,4-DichlorophenylC-6142.5 ± 0.09-6.9
Unsubstituted phenylC-6268.3 ± 0.11-5.3

Benzo-Fused Imidazo[1,2-c]quinazoline Analogues

Benzo[4,5]imidazo[1,2-c]quinazolines, synthesized via CuI-catalyzed intramolecular N-arylation, display enhanced planarity and π-stacking capability. Key synthetic improvements include:

  • Di-(o-bromophenyl)iodonium salts react with o-cyanoanilines under Cu(OTf)₂ catalysis, yielding bromo-substituted quinazolin-4(3H)-imines. Subsequent CuI/DMSO (60°C, 50 min) cyclization achieves 93–96% yields of benzo-fused analogues [3].
  • 6-Substituted derivatives (e.g., 6-thioether) are accessed via nucleophilic displacement of 6-bromo precursors. 6-(1H-1,2,3-triazol-1-yl)methyl analogues show superior α-glucosidase inhibition (IC₅₀ = 50.0 μM) due to dual binding at the enzyme’s active site [6] [7].

SAR studies confirm that benzo-fusion rigidifies the core, improving DNA intercalation potency in anticancer screens but reducing solubility. 6-Polyethylene glycol (PEG) ethers address this, maintaining bioactivity while enhancing aqueous solubility 5-fold [7].

Properties

Product Name

3-Methylimidazo[1,2-c]quinazoline

IUPAC Name

3-methylimidazo[1,2-c]quinazoline

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-7-14(8)11/h2-7H,1H3

InChI Key

RZOMVQJJUPYFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.